Propargyl-PEG8-Alkohol

Übersicht

Beschreibung

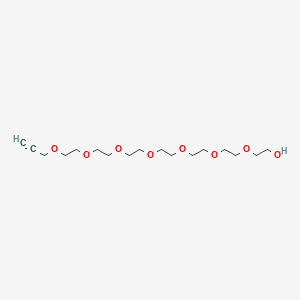

Propargyl-PEG8-alcohol is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a propargyl group. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Wissenschaftliche Forschungsanwendungen

Propargyl-PEG8-alcohol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Employed in bioconjugation techniques, particularly in Click Chemistry for labeling biomolecules.

Medicine: Utilized in drug delivery systems due to its ability to form stable linkages with therapeutic agents.

Industry: Applied in the formulation of surfactants and polymer synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propargyl-PEG8-alcohol can be synthesized through the nucleophilic substitution of propargylic alcohols. One efficient method involves the use of rongalite as the C1 unit, which avoids low-temperature reaction conditions and inconvenient lithium reagents . Another method involves the catalytic propargylic substitution reaction, which uses various Lewis acids, transition metals, and Brønsted acid catalysts .

Industrial Production Methods

Industrial production of propargyl derivatives often involves the copper-catalyzed addition of formaldehyde to acetylene, producing propargyl alcohol as a by-product . This method is scalable and suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Propargyl-PEG8-alcohol undergoes several types of reactions, including:

Oxidation: Propargyl alcohol can be oxidized to propynal or propargylic acid.

Reduction: The alkyne group can be reduced to form alkanes.

Substitution: Nucleophilic displacement of the propargylic alcohol is a common reaction, often catalyzed by Lewis acids or transition metals.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium or platinum catalysts.

Substitution: Catalysts such as ruthenium, cobalt, and various Lewis acids.

Major Products

Oxidation: Propynal, propargylic acid.

Reduction: Alkanes.

Substitution: Various substituted propargylic compounds.

Wirkmechanismus

The mechanism of action of Propargyl-PEG8-alcohol involves its functional groups:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Propargyl-PEG5-alcohol: Similar structure but with a shorter PEG chain.

Propargyl-PEG9-alcohol: Similar structure but with a longer PEG chain.

Uniqueness

Propargyl-PEG8-alcohol is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications requiring precise molecular weight and reactivity control .

Biologische Aktivität

Propargyl-PEG8-alcohol is a specialized polyethylene glycol (PEG) derivative that has garnered attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by the presence of a propargyl group and a hydroxyl functional group, enabling it to participate in various chemical reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as "Click Chemistry." This article delves into the biological activity of Propargyl-PEG8-alcohol, exploring its potential applications in drug delivery systems, bioconjugation, and its overall impact on pharmacokinetics.

Propargyl-PEG8-alcohol possesses a hydrophilic PEG chain that enhances solubility and biocompatibility, critical factors for pharmacological applications. The propargyl moiety allows for stable triazole linkages when reacted with azide-containing compounds, facilitating the formation of complex bioconjugates with specific functionalities. The hydroxyl group further enables derivatization, which can tailor the properties of the compound for targeted applications.

Key Reactions Involving Propargyl-PEG8-alcohol

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

- This reaction is highly efficient and selective, forming triazole compounds that are pivotal in developing targeted therapies.

- The reaction conditions can be optimized to enhance the efficiency of bioconjugation processes.

-

Esterification and Etherification :

- The hydroxyl group allows for further modifications through esterification or etherification, expanding the utility of Propargyl-PEG8-alcohol in various biochemical applications.

Applications in Drug Delivery Systems

Propargyl-PEG8-alcohol is particularly significant in designing drug delivery systems due to its ability to enhance drug circulation time in the body. The PEG moiety reduces renal clearance, allowing for prolonged therapeutic effects. Additionally, the incorporation of targeting moieties via CuAAC enables selective delivery to specific tissues or cells, minimizing side effects associated with conventional drug delivery methods.

Advantages of Using Propargyl-PEG8-alcohol

- Increased Solubility : The hydrophilic nature of PEG improves solubility in biological fluids.

- Biocompatibility : PEG derivatives are generally well-tolerated in biological systems, reducing immunogenicity.

- Targeted Delivery : The ability to conjugate with targeting agents allows for precision in therapeutic applications.

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of Propargyl-PEG8-alcohol in various applications:

-

Bioconjugation Studies :

- Research has shown that Propargyl-PEG8-alcohol can effectively conjugate with proteins and peptides, enhancing their stability and functionality in therapeutic contexts.

- Interaction studies have focused on optimizing reaction conditions for CuAAC, demonstrating high yields and specificity under various experimental setups.

-

Toxicological Evaluations :

- While Propargyl-PEG8-alcohol itself has not been extensively studied for toxicity, its parent compound, propargyl alcohol, has undergone significant toxicological assessments. These studies indicate potential hepatotoxicity and central nervous system effects at high exposure levels . Understanding these risks is crucial for ensuring safety in biomedical applications.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of Propargyl-PEG8-alcohol compared to similar compounds:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Propargyl-PEG2-alcohol | Propargyl, Hydroxyl | Shorter PEG chain; suitable for smaller biomolecules |

| Bis-propargyl-PEG8 | Two Propargyl Groups | Allows dual functionalization; enhanced cross-linking |

| Amino-PEG5-alcohol | Amino, Hydroxyl | Enhanced reactivity with carboxylic acids; versatile |

| Propargyl-PEG9-alcohol | Propargyl, Hydroxyl | Longer PEG chain; improved solubility |

| DBCO-PEG8 | DBCO (Dibenzocyclooctyne) | Faster reaction rates than traditional Click Chemistry |

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O8/c1-2-4-19-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20-5-3-18/h1,18H,3-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJKIPMHDKPKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.